

An In-depth Technical Guide to Cycloalkyl-Substituted Piperazines

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Compound of Interest

Compound Name: *1-(Cyclopentylmethyl)piperazine*

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Introduction

This technical guide addresses the chemical properties, synthesis, and applications of cycloalkyl-substituted piperazines, focusing on two key compounds that align with the structural inquiry of "**1-(Cyclopentylmethyl)piperazine**": 1-(Cyclopropylmethyl)piperazine and 1-Cyclopentylpiperazine. The piperazine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.^{[1][2][3][4]} The addition of cycloalkyl groups to the piperazine ring creates versatile intermediates for the synthesis of complex pharmaceutical agents.^{[5][6]} This document provides a detailed overview of these two important building blocks for researchers, scientists, and professionals in drug development.

1-(Cyclopropylmethyl)piperazine

1-(Cyclopropylmethyl)piperazine is a significant intermediate in organic and pharmaceutical synthesis.^[7] Notably, it serves as a key component in the manufacturing of the API Volasertib.^[7]

Quantitative Data

The following table summarizes the key physicochemical properties of 1-(Cyclopropylmethyl)piperazine.

Property	Value	Reference
CAS Number	57184-25-5	[8]
Molecular Formula	C ₈ H ₁₆ N ₂	[8][9]
Molecular Weight	140.23 g/mol	[8][9]
IUPAC Name	1-(cyclopropylmethyl)piperazine	[8]
Boiling Point	208.5 °C at 760 mmHg	[10]
Density	0.943 g/mL at 25 °C	[11]
Refractive Index (n _{20/D})	1.489	[11]
Physical Form	Liquid	[10]
Storage Temperature	2-8°C	[11]

Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)piperazine

A common synthetic route to 1-(Cyclopropylmethyl)piperazine involves a multi-step process starting from N-Boc-piperazine and cyclopropane carbonyl chloride.[12]

Step 1: Acylation of N-Boc-piperazine

- To an inert solvent (e.g., dichloromethane or dichloroethane), add N-Boc-piperazine and a base such as triethylamine or pyridine.
- Cool the mixture to 0-10 °C.
- Slowly add cyclopropane carbonyl chloride dropwise to the solution.
- After the reaction is complete, add water to extract the organic phase.
- Concentrate the organic phase to obtain the solid product, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.

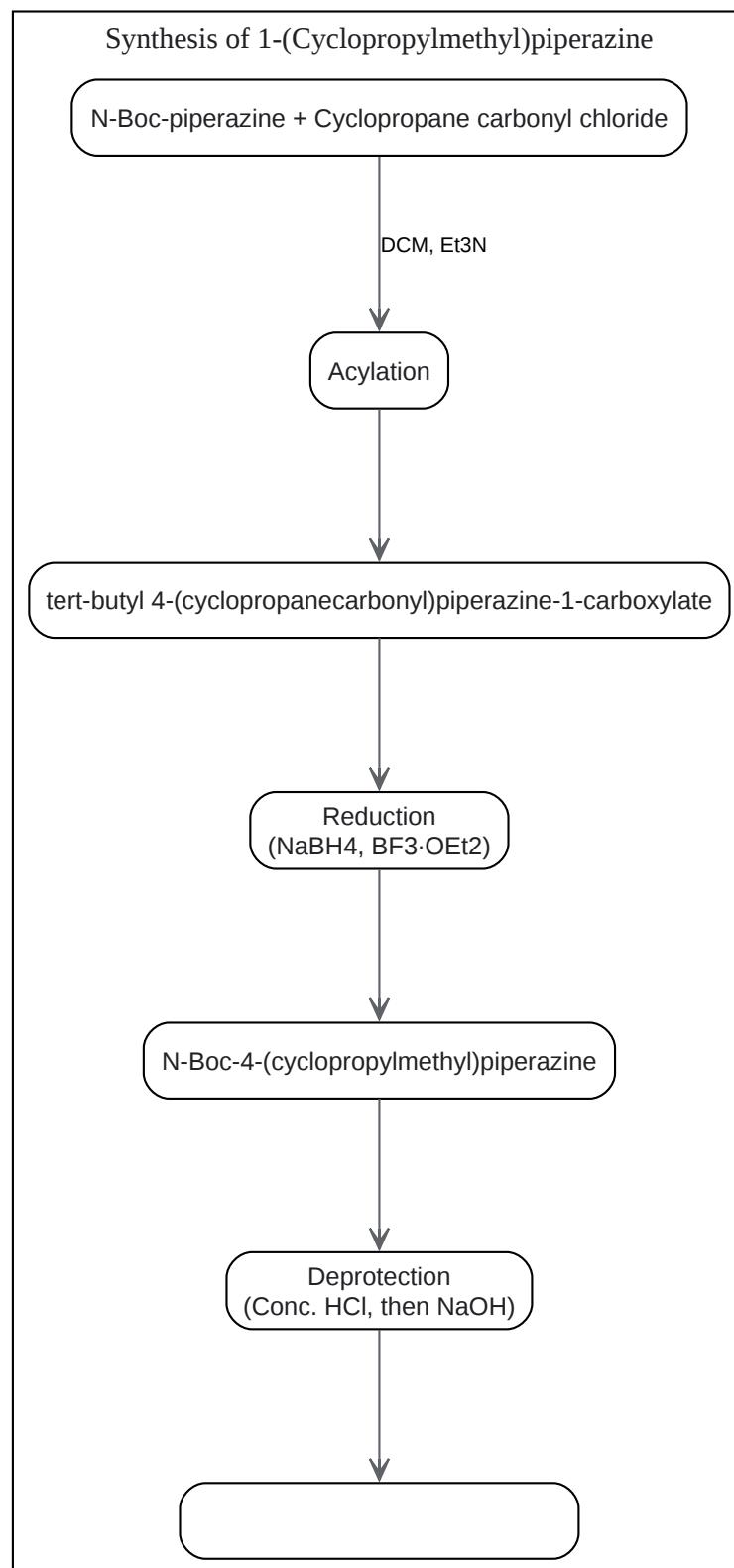
Step 2: Reduction of the Carbonyl Group

- Dissolve the solid from Step 1 in an ether solvent.
- Add sodium borohydride to the solution.
- Add boron trifluoride-ethyl ether dropwise.
- After the reaction, quench the mixture and extract the product.
- Concentrate the solution to obtain solid N-Boc-4-(cyclopropylmethyl)piperazine.

Step 3: Deprotection of the Boc Group[11]

- To a 10L four-necked flask equipped with a mechanical stirrer and a thermometer, add N-Boc-4-(cyclopropylmethyl)piperazine (2.00 kg, 8.32 mol) and 5 kg of isopropanol.
- Heat the mixture to 40 °C.
- Slowly add concentrated hydrochloric acid (2.04 kg, 20.80 mol) dropwise, maintaining the temperature between 40°C and 50°C.
- Stir the reaction at this temperature for 4 hours.
- After the reaction is complete, concentrate the solution to remove most of the isopropanol and cool to 0 °C.
- Adjust the pH of the residue to 10-11 with a 5 mol/L aqueous sodium hydroxide solution.
- Perform extraction with dichloromethane (5L x 3).
- Combine the organic phases and wash with saturated aqueous sodium chloride.
- The resulting organic phase contains 1-(Cyclopropylmethyl)piperazine.

Visualization of Synthetic Workflow



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Synthesis of 1-(Cyclopropylmethyl)piperazine.

1-Cyclopentylpiperazine

1-Cyclopentylpiperazine is a versatile chemical intermediate.[\[13\]](#) It is utilized in the synthesis of a variety of compounds, including quinolines that act as H3 receptor antagonists and a series of estrogen receptor modulators.[\[14\]](#)[\[15\]](#) Furthermore, its derivative, 4-Cyclopentylpiperazin-1-amine, is a key intermediate in the production of the antibiotic Rifapentin.[\[6\]](#)

Quantitative Data

The following table summarizes the key physicochemical properties of 1-Cyclopentylpiperazine.

Property	Value	Reference
CAS Number	21043-40-3	[16]
Molecular Formula	C ₉ H ₁₈ N ₂	[13] [16]
Molecular Weight	154.25 g/mol	[16]
IUPAC Name	1-cyclopentylpiperazine	[16]
Boiling Point	48 °C	[14]
Density	0.989 g/cm ³ (Predicted)	[14]
pKa	9.28 ± 0.10 (Predicted)	[17]
Appearance	White crystalline solid or Colorless to light yellow liquid	[13] [17]
Solubility	Soluble in some organic solvents (ethers, alcohols, ketones); slightly soluble in water.	[13]

Experimental Protocol: Synthesis of 1-Cyclopentylpiperazine

A common method for the synthesis of 1-Cyclopentylpiperazine is through the catalytic hydrogen reduction of piperazine and cyclopentanone.[\[18\]](#)

Procedure:

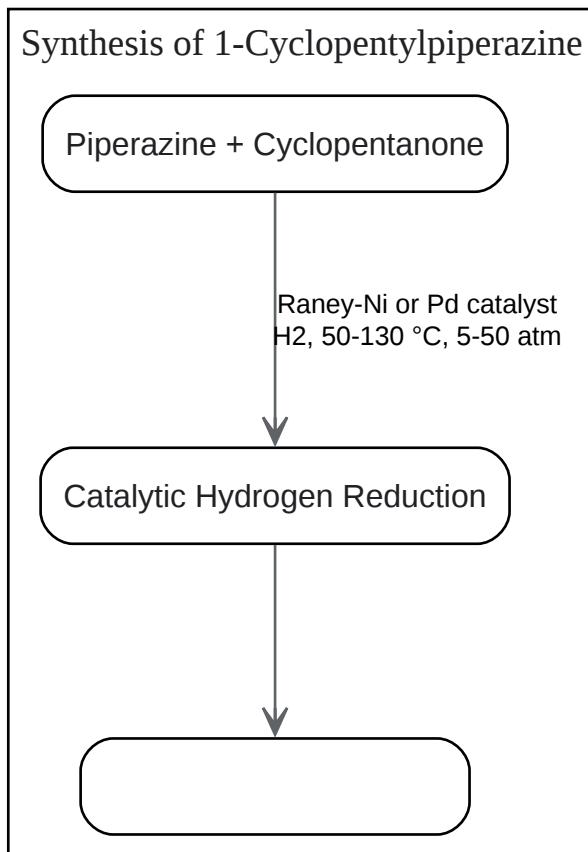
- Combine piperazine and cyclopentanone in a molar ratio of 1:0.5-1.5.
- The reaction can be carried out with or without a solvent (e.g., toluene).
- Add a hydrogenation catalyst, such as Raney-nickel (2-50 wt% based on piperazine) or a Palladium catalyst (0.1-20 wt% based on piperazine).
- Carry out the reaction at a temperature of 50-130 °C and a pressure of 5-50 atm.
- The reaction is typically complete within 30 minutes to 6 hours.
- After the reaction, remove the catalyst by filtration.
- The resulting liquid is then purified by distillation to yield 1-Cyclopentylpiperazine.

An alternative laboratory-scale synthesis involves the reaction of piperazine with cyclopentyl bromide.[13]

Procedure:

- React piperazine with hydrochloric acid to form piperazine chloride.
- React the piperazine chloride with cyclopentyl bromide to yield 1-Cyclopentylpiperazine.

Visualization of Synthetic Workflow



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Synthesis of 1-Cyclopentylpiperazine.

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